Cas no 90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%))

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) structure
90866-33-4 structure
Nombre del producto:(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
Número CAS:90866-33-4
MF:C6H11ClO3
Megavatios:166.602741479874
MDL:MFCD00211242
CID:61451
PubChem ID:2734445

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Propiedades químicas y físicas

Nombre e identificación

    • Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
    • (R)-(+)-4-Chloro-3-hydroxybutyric acid ethyl ester
    • R-4-Chloro-3-hydroxybutyric acid ethyl ester
    • (R)-Ethyl 4-chloro-3-hydroxybutanoate
    • Ethyl (R)-4-Chloro-3-hydroxybutyrate
    • (R)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
    • ethyl (3R)-4-chloro-3-hydroxybutanoate
    • Ethyl (R)-4-Chloro-3-hydroxybutyrate
    • 4-Chloro-3-hydroxybutyric acid ethyl ester
    • Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate
    • ethyl (r)-4-chloro-3-hydroxybutanoate
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3R)-
    • (S)-4-Chloro-3-hydroxy-butyric acid ethyl ester
    • PubChem5919
    • KSC490
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)- (ZCI)
    • (+)-Ethyl 4-chloro-3-hydroxybutyrate
    • (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
    • (R)-Ethyl 4-chloro-3-hydroxyl butanoate
    • Ethyl (R)-γ-chloro-β-hydroxybutyrate
    • (R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
    • 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
    • C1733
    • SCHEMBL96009
    • 90866-33-4
    • DTXSID20370313
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)-
    • MFCD00211242
    • AS-14909
    • ethyl (+) (R)-4-chloro-3-hydroxybutyrate
    • CS-W010802
    • (R)-(+)-ETHYL-4-CHLORO 3-HYDROXYBUTANOATE
    • ZL59XVD2RW
    • Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 96%
    • Ethyl (3R)-(+)-4-Chloro-3-hvdroxybutyrate
    • AC-5620
    • AC-32125
    • BCP23440
    • EN300-102988
    • (R)-Ethyl4-chloro-3-hydroxybutanoate
    • AKOS007930015
    • ethyl-4-chloro-3(R)-hydroxybutyrate
    • MDL: MFCD00211242
    • Renchi: 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
    • Clave inchi: ZAJNMXDBJKCCAT-RXMQYKEDSA-N
    • Sonrisas: C([C@@H](O)CCl)C(=O)OCC

Atributos calculados

  • Calidad precisa: 166.04000
  • Masa isotópica única: 166.04
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 5
  • Complejidad: 105
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 46.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless Transparent Liquid
  • Denso: 1.19 g/mL at 25 °C(lit.)
  • Punto de fusión: 93-95 °C
  • Punto de ebullición: 93-95 °C/5 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.453(lit.)
  • PSA: 46.53000
  • Logp: 0.53930
  • Rotación específica: 14 º (neat)
  • Disolución: Unable to mix or difficult to mix in water
  • Actividad óptica: [α]23/D +14°, neat

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Información de Seguridad

  • Símbolo: GHS05
  • Palabra de señal:Danger
  • Instrucciones de peligro: H318
  • Declaración de advertencia: P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 2810
  • Wgk Alemania:3
  • Código de categoría de peligro: 41
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Período de Seguridad:6.1
  • Categoría de embalaje:III
  • Condiciones de almacenamiento:Sealed in dry,2-8°C
  • Términos de riesgo:R41
  • Nivel de peligro:6.1
  • Grupo de embalaje:III

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046550-500g
(R)-Ethyl 4-chloro-3-hydroxybutanoate
90866-33-4 98%
500g
¥2752.00 2024-04-25
abcr
AB171241-100 g
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; .
90866-33-4 95%
100 g
€766.70 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18553-5g
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 97%, ee 96%
90866-33-4 ee 96%
5g
¥4568.00 2023-03-01
TRC
E901985-5g
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
90866-33-4
5g
$138.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-234908-1 g
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate,
90866-33-4
1g
¥451.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R804936-1g
90866-33-4 95%
1g
¥39.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R30750-100g
(R)-Ethyl 4-chloro-3-hydroxybutanoate
90866-33-4
100g
¥876.0 2021-09-08
Enamine
EN300-102988-5.0g
ethyl (3R)-4-chloro-3-hydroxybutanoate
90866-33-4 95%
5g
$83.0 2023-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014121-25g
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
90866-33-4 95%
25g
¥213 2024-05-21
abcr
AB171241-10 g
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; .
90866-33-4 95%
10g
€83.50 2023-01-28

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Glucose ,  NADP Catalysts: Glucose dehydrogenase ,  Reductase Solvents: Water ;  180 min, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 7.5, 30 °C
Referencia
Enantioselective bioconversion using Escherichia coli cells expressing Saccharomyces cerevisiae reductase and Bacillus subtilis glucose dehydrogenase
Park, Hyun Joo; Jung, Jihye; Choi, Hyejeong; Uhm, Ki-Nam; Kim, Hyung-Kwoun, Journal of Microbiology and Biotechnology, 2010, 20(9), 1300-1306

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  8 - 10 h, 60 °C
Referencia
pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(-)- or (S)-(+)-3-hydroxytetrahydrofuran
Chakraborty, Ankita; Shiva Krishna, Avula; Sheelu, Gurrala; Ghosh, Subhash; Kumaraguru, Thenkrishnan, Organic & Biomolecular Chemistry, 2022, 20(34), 6863-6868

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Glucose ,  NADP ,  NAD ,  Glucose 6-phosphate ,  Isopropanol ,  Allyl bromide ,  Sodium hydroxide ,  Sodium phosphate ,  Magnesium chloride Catalysts: Glucose 6-phosphate dehydrogenase ,  Hexokinase ,  Alcohol dehydrogenase Solvents: Butyl acetate ,  Water ;  1 h, pH 7.0, 30 °C; 4 h, pH 7.0, 30 °C; 6 h, pH 7.0, 30 °C
Referencia
Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide
Yu, Ming-An; et al, Journal of Industrial Microbiology & Biotechnology, 2007, 34(2), 151-156

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Glucose ,  NADP ,  Sodium carbonate Catalysts: Copper ;  pH 7, 30 °C
Referencia
Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases
Yang, Lin; et al, Biochemical Engineering Journal, 2022, 178,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Glucose Catalysts: Glucose 6-phosphate dehydrogenase ,  NADP-dependent alc. dehydrogenase Solvents: Water ;  pH 6, 32 °C
Referencia
Asymmetric reduction of ethyl 4-chloroacetoacetate to R-(+)-4-chloro-3-hydroxybutyrate by recombinant Escherichia coli strains
Jing, Li; Lin, Jianping; Xu, Zhinan; Tan, Tianwei; Cen, Peilin, Huaxue Fanying Gongcheng Yu Gongyi, 2006, 22(4), 350-355

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: NADPH ,  2-(1-Oxopropoxy)acetaldehyde Catalysts: Aldo-keto reductase Solvents: Water ;  12 h, pH 7, 50 °C
Referencia
Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivity
Ni, Yan; Li, Chun-Xiu; Ma, Hong-Min; Zhang, Jie; Xu, Jian-He, Applied Microbiology and Biotechnology, 2011, 89(4), 1111-1118

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium trichloride ,  (R)-MeO-BIPHEP Solvents: Methanol
Referencia
Asymmetric hydrogenation reactions using a practical in situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl3
Madec, J.; Pfister, X.; Phansavath, P.; Ratovelomanana-Vidal, V.; Genet, J.-P., Tetrahedron, 2001, 57(13), 2563-2568

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Glucose ,  L-Glutamine ,  (+)-Xylose ,  β-Cyclodextrin Solvents: Butyl acetate ,  Water ;  24 h, pH 6.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5
Referencia
Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of L-glutamine, D-xylose and β-cyclodextrin in n-butyl acetate-water media
He, Yu-Cai; Tao, Zhi-Cheng; Ding, Yun; Zhang, Dan-Ping; Wu, Yin-Qin; et al, Journal of Biotechnology, 2015, 203, 62-67

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: NADPH ,  Glucose dehydrogenase ,  Reductase Solvents: Water
Referencia
Asymmetric reduction of β-keto esters with an enzyme from bakers' yeast
Kawai, Yasushi; Tsujimoto, Munekazu; Kondo, Shinichi; Takanobe, Kousuke; Nakamura, Kaoru; et al, Bulletin of the Chemical Society of Japan, 1994, 67(2), 524-8

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Glucose ,  NADPH Solvents: Water ;  7 h, pH 6.0, rt
Referencia
Efficient production of recombinant aldehyde reductase and its application for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate
Jing, Keju; Xu, Zhinan; Liu, Ying; Jiang, Xiaoxia; Peng, Li; et al, Preparative Biochemistry & Biotechnology, 2005, 35(3), 203-215

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Isopropanol ,  Water ,  Glycine, L-γ-glutamyl-L-cysteinyl-, compd. with 2-hydroxy-N,N,N-trimethylethanam… ;  2 h, pH 7.5, 30 °C
1.2 Reagents: Ethyl acetate
Referencia
Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent
Duan, Zhiwen; Wang, Yaowu; Ouyang, Bin; Wang, Pu, Bioprocess and Biosystems Engineering, 2023, 46(9), 1293-1302

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: NADP Catalysts: Iron oxide (Fe3O4) (supported on helical multi-walled carbon nanotubes) ,  Carbon ,  Aldo-keto reductase ;  8 h, 35 °C
Referencia
Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffold
Qiu, Shuai; Xu, Shen-Yuan; Wang, Ya-Jun; Zheng, Yu-Guo, Chemical Engineering Science, 2022, 261,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Glucose ,  NADH Catalysts: 2613440-02-9 Solvents: Water ;  840 min, pH 7, 30 °C
Referencia
Preparation of combined cross-linked enzyme aggregates and its application in synthesis of chiral alcohols by the asymmetric reduction of carbanyl group
Yang, Meng; Jiang, Huijuan; Ning, Chenxi; Wei, Dongzhi; Su, Erzheng, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(1), 54-63

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Water ;  72 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Diplogelasinospora grovesii IMI 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones
Carballeira, Jose D.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 951-962

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Raw materials

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Preparation Products

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90866-33-4)Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
sfd1227
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:90866-33-4)(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
A10819
Pureza:99%
Cantidad:500g
Precio ($):283.0